molecular formula C24H21FN2O2S2 B11156036 2-(5-fluoro-2-methyl-1-{(Z)-1-[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl)-N~1~-(5-methyl-1,3-thiazol-2-yl)acetamide

2-(5-fluoro-2-methyl-1-{(Z)-1-[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl)-N~1~-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11156036
M. Wt: 452.6 g/mol
InChI Key: RZZCBWBQHCPLAB-KEBDBYFISA-N
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Description

2-(5-fluoro-2-methyl-1-{(Z)-1-[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl)-N~1~-(5-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a combination of fluorine, methyl, and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoro-2-methyl-1-{(Z)-1-[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl)-N~1~-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. These steps may include:

    Formation of the Indene Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Fluorine and Methyl Groups: Fluorination and methylation reactions using reagents such as fluorine gas or methyl iodide.

    Attachment of the Thiazole Group: This step may involve the use of thiazole derivatives and coupling reactions.

    Final Assembly: The final compound is assembled through condensation reactions, often under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylsulfinyl group.

    Reduction: Reduction reactions can target the double bonds or the sulfoxide group.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Used in studying biological pathways and mechanisms.

Medicine

    Therapeutics: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Materials Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-fluoro-2-methyl-1-{(Z)-1-[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl)-N~1~-(5-methyl-1,3-thiazol-2-yl)acetamide involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in 2-(5-fluoro-2-methyl-1-{(Z)-1-[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl)-N~1~-(5-methyl-1,3-thiazol-2-yl)acetamide provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H21FN2O2S2

Molecular Weight

452.6 g/mol

IUPAC Name

2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C24H21FN2O2S2/c1-14-13-26-24(30-14)27-23(28)12-21-15(2)20(19-9-6-17(25)11-22(19)21)10-16-4-7-18(8-5-16)31(3)29/h4-11,13H,12H2,1-3H3,(H,26,27,28)/b20-10+

InChI Key

RZZCBWBQHCPLAB-KEBDBYFISA-N

Isomeric SMILES

CC1=CN=C(S1)NC(=O)CC2=C(/C(=C\C3=CC=C(C=C3)S(=O)C)/C4=C2C=C(C=C4)F)C

Canonical SMILES

CC1=CN=C(S1)NC(=O)CC2=C(C(=CC3=CC=C(C=C3)S(=O)C)C4=C2C=C(C=C4)F)C

Origin of Product

United States

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